2,5-dichloro-N-cyclopropylpyrimidin-4-amine
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Overview
Description
2,5-dichloro-N-cyclopropylpyrimidin-4-amine is an organic compound with the molecular formula C7H7Cl2N3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursorThe cyclopropylamine group is then introduced via nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,5-dichloro-N-cyclopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of pyrimidine.
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar in structure but with a bromine atom at the 5 position and a cyclopentyl group instead of cyclopropyl.
Uniqueness
2,5-dichloro-N-cyclopropylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H7Cl2N3 |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2,5-dichloro-N-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-3-10-7(9)12-6(5)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) |
InChI Key |
YICYCJMEGYUBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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